Product packaging for 3-[(2-Methoxyethyl)amino]phenol(Cat. No.:CAS No. 142082-56-2)

3-[(2-Methoxyethyl)amino]phenol

Cat. No.: B12558061
CAS No.: 142082-56-2
M. Wt: 167.20 g/mol
InChI Key: GOIOOIZLSGKBBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Methoxyethyl)amino]phenol is a high-purity organic compound offered for research and development purposes. This aminophenol derivative is characterized by a phenol group meta-substituted with a (2-methoxyethyl)amino chain, making it a molecule of interest in various synthetic and applied chemistry fields. While the specific research applications for this compound are to be determined by the researcher, compounds with similar structures are frequently explored as key intermediates and building blocks in organic synthesis . For instance, substituted 2-aminophenols are classical starting materials for synthesizing heterocyclic compounds like 3,4-dihydro-2H-1,4-benzoxazines, which are valuable scaffolds in medicinal chemistry . Furthermore, structurally related amino-methyl-phenol derivatives have been patented for use in oxidative coloring agents for keratin fibers, suggesting potential investigative applications in dye and pigment chemistry . Researchers value this compound for its potential as a versatile precursor. It is supplied with a guaranteed purity of ≥95% and must be stored sealed in a dry environment, ideally between 2-8°C . This product is intended for research and further manufacturing use only and is strictly not for direct human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO2 B12558061 3-[(2-Methoxyethyl)amino]phenol CAS No. 142082-56-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

142082-56-2

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

3-(2-methoxyethylamino)phenol

InChI

InChI=1S/C9H13NO2/c1-12-6-5-10-8-3-2-4-9(11)7-8/h2-4,7,10-11H,5-6H2,1H3

InChI Key

GOIOOIZLSGKBBH-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=CC(=CC=C1)O

Origin of Product

United States

Synthetic Methodologies for 3 2 Methoxyethyl Amino Phenol and Analogues

Etherification of Hydroxyethyl (B10761427) Precursors

One common strategy is the etherification of a precursor containing a hydroxyethyl group. The Williamson ether synthesis is a classic and high-yielding method for this transformation. wikipedia.org This reaction involves the deprotonation of an alcohol (in this case, the hydroxyethyl group) with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide (such as methyl iodide or dimethyl sulfate). wikipedia.org

A novel one-pot method has been developed for the synthesis of hydroxy-substituted phenolic ethers through Baeyer-Villiger oxidation and etherification. core.ac.uk This process has been optimized to produce 4-methoxyphenol (B1676288) in high yield. core.ac.uk

Alkylation Reactions Involving Methoxyethyl Halides

An alternative approach is the direct alkylation of an aminophenol with a 2-methoxyethyl halide. fishersci.co.uk This reaction is a nucleophilic aliphatic substitution where the amino group acts as the nucleophile. wikipedia.org The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. fishersci.co.uk However, a common complication with this method is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. wikipedia.org To circumvent this, the Gabriel synthesis offers a more controlled method for preparing primary amines, which could be adapted for this purpose. nptel.ac.in

The choice of solvent and base can significantly influence the outcome of the reaction. Hünig's base (N,N-diisopropylethylamine) in acetonitrile (B52724) has been shown to be effective for the direct N-alkylation of secondary amines with alkyl halides, minimizing the formation of quaternary ammonium salts. researchgate.net

Novel Synthetic Routes and Process Optimization Studies

Microwave-Assisted Synthesis Protocols

The synthesis of 3-[(2-Methoxyethyl)amino]phenol most logically proceeds via the N-alkylation of 3-aminophenol. Conventional heating methods for such reactions can be slow and may lead to the formation of undesired byproducts through O-alkylation or N,N-dialkylation. umich.edu Microwave-assisted organic synthesis (MAOS) offers a powerful alternative, leveraging the efficient heating of polar molecules by microwave irradiation to dramatically reduce reaction times, improve yields, and enhance selectivity. nih.govresearchgate.net

For the synthesis of this compound, two primary microwave-assisted routes are plausible:

Reductive Amination: This involves the reaction of 3-aminophenol with 2-methoxyacetaldehyde in the presence of a reducing agent. Under microwave irradiation, the initial formation of the imine intermediate and its subsequent reduction can be accomplished in minutes rather than hours.

Direct Alkylation: Reaction of 3-aminophenol with a 2-methoxyethyl halide (e.g., 2-bromoethyl methyl ether) in the presence of a base. Microwave heating can accelerate this SN2 reaction, often improving selectivity for N-alkylation over O-alkylation, especially in polar, non-protic solvents.

The advantages of microwave assistance in analogous N-alkylation reactions are well-documented, showing significant rate enhancements and often cleaner reaction profiles. blucher.com.br

ParameterConventional HeatingMicrowave-Assisted Synthesis (Hypothetical)Rationale & References
Reaction Time 8 - 24 hours10 - 30 minutesMicrowave irradiation dramatically accelerates reaction rates through efficient energy transfer. nih.govblucher.com.br
Temperature 80 - 120 °C (Reflux)100 - 150 °CAllows for rapid heating to superheated temperatures in sealed vessels, increasing reaction kinetics.
Yield Moderate (50-70%)Good to Excellent (75-95%)Reduced reaction time minimizes byproduct formation and thermal decomposition. researchgate.net
Solvent Toluene, DMF, Acetonitrile (B52724)Ethanol, Isopropanol, or solvent-freePolar solvents like alcohols are efficient microwave absorbers; neat reactions are possible. researchgate.net
Byproducts Higher levels of O-alkylation and N,N-dialkylationLower levels of byproductsRapid, controlled heating can improve reaction selectivity. umich.edu

This table presents a hypothetical comparison for the synthesis of this compound based on established principles of microwave-assisted N-alkylation.

Green Chemistry Principles in Synthetic Route Design

The design of a synthetic route for this compound can be critically evaluated using the principles of green chemistry to minimize environmental impact and maximize efficiency. Key considerations include atom economy, the use of renewable feedstocks, and the avoidance of hazardous reagents and waste.

The synthesis of the precursor, 3-aminophenol, can be achieved via multiple routes, including the caustic fusion of 3-aminobenzenesulfonic acid or from resorcinol (B1680541). wikipedia.org The latter can be derived from bio-based feedstocks, offering a greener starting point.

Three potential routes for the final N-alkylation step are compared below:

Route A (Halide Alkylation): 3-Aminophenol + 2-Methoxyethyl Halide + Base → Product + Halide Salt.

Route B (Reductive Amination): 3-Aminophenol + 2-Methoxyacetaldehyde + Reductant (e.g., H₂) → Product + H₂O. researchgate.net

Route C (Alcohol Alkylation): 3-Aminophenol + 2-Methoxyethanol (B45455) --[Catalyst]--> Product + H₂O. This "hydrogen auto-transfer" or "borrowing hydrogen" methodology is an increasingly popular green strategy. nih.govrsc.org

Green MetricRoute A: Halide AlkylationRoute B: Reductive AminationRoute C: Alcohol Alkylation
Atom Economy Low to ModerateHighVery High
Primary Byproduct Stoichiometric salt wasteWaterWater
Reagent Toxicity Alkyl halides are toxic and alkylating agents.Aldehydes can be toxic; uses H₂ or borohydrides.Alcohols are generally less toxic.
Catalyst Not always required, but phase-transfer catalysts may be used.Requires a hydrogenation catalyst (e.g., Pd/C) or stoichiometric hydride reductant.Requires a transition metal catalyst (e.g., Ru, Ir, Pd). rsc.org
Overall Assessment Least "green" due to poor atom economy and halide waste.Good atom economy if catalytic hydrogenation is used.Most "green" option, forming only water as a byproduct. nih.gov

Chemoenzymatic Synthesis Considerations

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the practicality of chemical reactions, offers a forward-looking approach for producing complex molecules like this compound under mild conditions. While a specific enzyme for the direct N-alkylation of 3-aminophenol with 2-methoxyethanol is not yet established, a plausible chemoenzymatic cascade can be proposed. nih.gov

A hypothetical one-pot, two-step cascade could involve:

Biocatalytic Oxidation: An alcohol dehydrogenase (ADH) enzyme, using a catalytic amount of a cofactor like NAD⁺, selectively oxidizes 2-methoxyethanol to 2-methoxyacetaldehyde.

Chemocatalytic Reduction: The in situ-generated aldehyde then reacts with 3-aminophenol to form an imine, which is subsequently reduced to the final product by a chemocatalyst, such as H₂ with Pd/C, or a mild chemical reductant like sodium cyanoborohydride. organic-chemistry.orgyoutube.com

This approach leverages the high selectivity of the enzyme to generate the reactive aldehyde under gentle conditions, avoiding the need to store the often unstable aldehyde. The entire process could potentially be run in an aqueous buffer, aligning with green chemistry principles. The development of such cooperative catalytic systems, merging biocatalysis with organocatalysis or metal catalysis, represents a significant frontier in sustainable chemical synthesis. nih.govacs.org

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of this compound is critical for its intended use, requiring the removal of unreacted starting materials, catalysts, and potential side-products such as the O-alkylated isomer and N,N-dialkylated species. The amphoteric nature of the target molecule—containing both a basic amino group and an acidic phenol (B47542) group—is central to its purification strategy. google.com

Purification of Precursor (3-Aminophenol): The starting material, 3-aminophenol, is typically a solid that can be purified by recrystallization. A common method involves dissolving the crude material in hot water, potentially with charcoal for decolorization, followed by cooling to crystallize the purified product. prepchem.com

Purification of Final Product (this compound): A multi-step purification protocol is generally required for the final product.

Initial Work-up / Extraction: After the reaction, a primary work-up using acid-base extraction is highly effective. The crude reaction mixture can be dissolved in an organic solvent (e.g., toluene, ethyl acetate) and washed with a dilute aqueous base (e.g., sodium bicarbonate solution). This step deprotonates the phenolic hydroxyl group of unreacted resorcinol (if present from the precursor synthesis) and the target product, but the N,N-disubstituted by-product 3-(N,N-di-(2-methoxyethyl)amino)phenol would remain in the organic layer. A subsequent extraction with a dilute acid would protonate the amino group of the desired product and any unreacted 3-aminophenol, transferring them to the aqueous phase and leaving neutral organic impurities behind. Adjusting the pH of this acidic aqueous layer back to neutral (around 7.2) would then precipitate the purified aminophenol. google.comepo.org

Chromatography: For high-purity applications, flash column chromatography is an effective method to separate the desired N-mono-alkylated product from closely related impurities like the O-alkylated isomer and any remaining starting material.

Final Recrystallization: The final step involves recrystallizing the product from a suitable solvent system, such as ethanol/water or toluene/heptane. During purification, especially when heating is involved, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) and often beneficial to add a small amount of an antioxidant or reducing agent, such as sodium hydrosulfite, to prevent the air-oxidation of the aminophenol, which leads to the formation of highly colored impurities. epo.org

Purification StageTechniqueTargetImpurities RemovedSolvents/Reagents
1. Precursor Recrystallization3-AminophenolResidual resorcinol, synthesis byproductsHot Water, Charcoal prepchem.com
2. Post-Reaction Work-up Acid-Base ExtractionCrude Product MixtureCatalysts, salts, highly polar/non-polar impuritiesToluene, Aqueous NaOH, Aqueous HCl
3. Main Purification Column ChromatographyThis compoundO-alkylated isomer, N,N-dialkylated byproduct, unreacted 3-aminophenolSilica Gel; Hexane/Ethyl Acetate gradient
4. Final Polishing RecrystallizationHigh-Purity Final ProductMinor impurities, residual solventEthanol/Water, Sodium Hydrosulfite epo.org

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The phenolic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the hydroxyl (-OH) and the amino (-NH) groups. Both are strong activating groups, directing incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group. makingmolecules.comucalgary.ca The amino group, being a stronger activator, further enhances the electron density of the ring, making it highly susceptible to electrophilic attack. makingmolecules.comucalgary.ca

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with dilute nitric acid can introduce a nitro (-NO2) group onto the aromatic ring, typically at the positions activated by both the hydroxyl and amino groups. ucalgary.ca

Halogenation: Treatment with halogens, such as bromine in a suitable solvent, leads to the substitution of hydrogen atoms on the ring with halogen atoms. makingmolecules.com The high activation of the ring may necessitate milder conditions to avoid poly-substitution. ucalgary.ca

Sulfonation: Reaction with concentrated sulfuric acid can introduce a sulfonic acid (-SO3H) group. ucalgary.ca

Friedel-Crafts Alkylation and Acylation: These reactions, involving the introduction of alkyl or acyl groups, are also possible, though the presence of the basic amino group can complicate the reaction by coordinating with the Lewis acid catalyst. masterorganicchemistry.com

Azo Coupling: The activated phenolic ring can readily couple with diazonium salts to form brightly colored azo dyes. sphinxsai.comunb.cayoutube.comyoutube.com This reaction is a classic example of electrophilic aromatic substitution where the diazonium ion acts as the electrophile.

The regioselectivity of these substitutions is governed by the combined directing effects of the hydroxyl and amino groups, as well as steric hindrance. The positions ortho and para to the hydroxyl group, and ortho and para to the amino group are the most favored sites for substitution.

Reactions at the Amine Functional Group

The secondary amine in this compound is a key site for various chemical modifications.

The nitrogen atom of the amino group possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles.

N-Alkylation: This involves the reaction of the amine with alkyl halides or other alkylating agents to introduce an additional alkyl group on the nitrogen atom. researchgate.netresearchgate.netthieme-connect.de Selective mono-N-alkylation can be achieved under controlled conditions. thieme-connect.de For instance, the reaction with an alkyl halide in the presence of a weak base can yield the corresponding tertiary amine. researchgate.net The use of protecting groups, such as forming a Schiff base with benzaldehyde, can allow for selective O-alkylation of the phenol followed by deprotection and subsequent N-alkylation if desired. researchgate.net

N-Acylation: The amine readily reacts with acylating agents like acyl chlorides or anhydrides to form amides. google.comquora.com This reaction is often preferred at the amino group over the phenolic hydroxyl group under neutral or slightly basic conditions because the amino group is generally a better nucleophile than the hydroxyl group. quora.com For example, reaction with acetyl chloride would yield N-acetyl-3-[(2-methoxyethyl)amino]phenol.

Table 1: Examples of N-Alkylation and N-Acylation Reactions

ReactantReagentProductReaction Type
This compoundBenzyl (B1604629) bromide3-[Benzyl(2-methoxyethyl)amino]phenolN-Alkylation
This compoundAcetic anhydrideN-{3-Hydroxy-4-[(2-methoxyethyl)amino]phenyl}acetamideN-Acylation

The secondary amine can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. wikipedia.orgyoutube.com This reaction typically proceeds via a hemiaminal intermediate, followed by dehydration. wikipedia.org The formation of Schiff bases is a reversible reaction and is often catalyzed by acid or base. nih.govresearchgate.net These Schiff bases can be important intermediates themselves or can be reduced to form more complex amines. researchgate.net

Table 2: Schiff Base Formation

Amine ReactantCarbonyl ReactantProduct (Schiff Base)
This compoundBenzaldehyde3-{[2-(Methoxy)ethyl]imino-methyl}phenol
This compoundAcetone3-{[1-Methyl-1-(2-methoxyethyl)imino]methyl}phenol

Reactivity of the Methoxyethyl Side Chain

The methoxyethyl side chain is generally less reactive compared to the phenolic ring and the amine group. The ether linkage (-O-CH3) is relatively stable under many reaction conditions. However, under harsh acidic conditions, cleavage of the ether bond can occur. The terminal methyl group is generally unreactive.

Mechanistic Investigations of Key Transformations

The mechanisms of the key transformations of this compound follow established principles of organic chemistry.

Electrophilic Aromatic Substitution: The mechanism involves the attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. makingmolecules.com This is the rate-determining step. Subsequent deprotonation by a weak base restores the aromaticity of the ring. makingmolecules.com The activating groups (-OH and -NHR) stabilize the carbocation intermediate, particularly when the attack occurs at the ortho and para positions, thus accelerating the reaction.

N-Alkylation and N-Acylation: These are typically nucleophilic substitution reactions. In N-alkylation with an alkyl halide, the amine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an SN2-type mechanism. N-acylation with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate which then collapses to form the amide and a chloride ion.

Schiff Base Formation: The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde or ketone to form a hemiaminal (or carbinolamine) intermediate. youtube.com This is followed by acid-catalyzed dehydration, where the hydroxyl group of the hemiaminal is protonated, making it a good leaving group (water). The lone pair on the nitrogen then forms a double bond with the carbon, and a final deprotonation step yields the imine. youtube.com

Transition State Analysis

Transition state analysis provides crucial insights into the energy barriers and geometries of the highest-energy structures along a reaction coordinate. For a molecule like this compound, understanding the transition states of its reactions, such as N-alkylation or O-alkylation, is key to predicting reaction outcomes and optimizing conditions.

The N-alkylation of aminophenol derivatives is a common transformation. Computational studies on similar systems, such as the N-alkylation of amino derivatives with primary alcohols catalyzed by copper(II) acetate, shed light on the plausible transition states. researchgate.net These reactions often proceed through a multi-step mechanism involving the formation of an imine intermediate followed by its reduction.

A significant step in such a process is the hydride transfer for the imine reduction. Density Functional Theory (DFT) calculations on model systems indicate that this step is often the turnover-frequency-determining transition state. researchgate.net The transition state would involve the approach of a hydride source to the imine carbon, leading to the formation of the new C-H bond and the N-alkylated product.

To illustrate, consider the reductive amination of an aldehyde with an aminophenol. The transition state for the nucleophilic attack of the amine on the carbonyl carbon would involve the partial formation of the C-N bond and the partial breaking of the C=O double bond. Subsequent steps, including dehydration to the imine and then reduction, would each have their own characteristic transition states. Computational analyses of prebiotic amino acid synthesis from keto acids and ammonia have shown that the amidation step has a notable energy barrier. nih.gov

Below is a hypothetical data table representing calculated activation energies for the key steps in the N-alkylation of a model aminophenol, based on data from analogous systems.

Table 1: Hypothetical Activation Energies for N-Alkylation of a Model Aminophenol

Note: The values in this table are illustrative and based on computational studies of analogous N-alkylation reactions. researchgate.netnih.gov They are intended to provide a general understanding of the potential energy barriers.

The phenolic hydroxyl group of this compound can also undergo alkylation (etherification). This reaction typically proceeds via a nucleophilic substitution mechanism, where the phenoxide ion acts as the nucleophile. The transition state for an SN2 reaction would involve the simultaneous formation of the new C-O bond and the breaking of the bond between the carbon and the leaving group.

Computational studies on the Arbuzov reaction, which involves a similar nucleophilic attack and subsequent alkyl group transfer, show that the reaction occurs in two stages with distinct transition states. chemrxiv.org The initial nucleophilic attack has a lower energy barrier compared to the subsequent dealkylation step. chemrxiv.org

The geometry of the transition state is critical. For an SN2 reaction, a trigonal bipyramidal geometry is expected at the carbon atom undergoing substitution. The relative energies of the transition states for N- versus O-alkylation will determine the selectivity of the reaction, which can often be controlled by the reaction conditions, such as the choice of base and solvent.

Below is a hypothetical data table of transition state bond lengths for the O-alkylation of a model aminophenol with an alkyl halide.

Table 2: Hypothetical Transition State Bond Lengths for O-Alkylation of a Model Aminophenol (SN2)

Note: The values in this table are illustrative and based on computational studies of analogous SN2 reactions. They represent the elongated bonds in the transition state geometry.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be mapped.

For 3-[(2-Methoxyethyl)amino]phenol, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the ethyl chain, and the methoxy (B1213986) group. The aromatic region would likely display a complex splitting pattern due to the meta-substitution on the benzene (B151609) ring. The protons on the ethyl group adjacent to the nitrogen and oxygen atoms will exhibit characteristic shifts and couplings.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic-H6.2-7.2Multiplet4H
-CH₂-N-3.3-3.5Triplet2H
-CH₂-O-3.6-3.8Triplet2H
-O-CH₃3.3-3.4Singlet3H
-NH-4.0-5.0Broad Singlet1H
-OH8.5-9.5Broad Singlet1H

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C-OH155-160
C-N145-150
Aromatic C-H105-130
-CH₂-N-45-50
-CH₂-O-70-75
-O-CH₃58-62

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These methods are based on the principle that molecules vibrate at specific frequencies corresponding to the stretching and bending of their chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations in the region of 3200-3500 cm⁻¹. The aromatic C-H stretching will appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methoxyethyl group will be observed in the 2850-2950 cm⁻¹ range. The C-O stretching of the phenol (B47542) and the ether linkage, as well as the C-N stretching, will give rise to signals in the fingerprint region (1000-1300 cm⁻¹). Aromatic C=C stretching bands are expected between 1450 and 1600 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, will provide complementary information. The aromatic ring vibrations and the C-C backbone of the methoxyethyl group should yield strong Raman signals.

Predicted Vibrational Spectroscopy Data for this compound

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Vibrational Mode
O-H3200-3400 (broad)3200-3400 (weak)Stretching
N-H3300-35003300-3500Stretching
Aromatic C-H3000-31003000-3100 (strong)Stretching
Aliphatic C-H2850-29502850-2950 (strong)Stretching
C=C (Aromatic)1450-16001450-1600 (strong)Stretching
C-O (Phenol)1200-1260ActiveStretching
C-O (Ether)1070-1150ActiveStretching
C-N1250-1350ActiveStretching

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. Upon ionization, the molecule of this compound would form a molecular ion, and its mass-to-charge ratio (m/z) would confirm the molecular weight.

High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation of the molecular ion would likely involve the cleavage of the C-C bond in the ethyl chain, loss of the methoxy group, or fragmentation of the aromatic ring, providing valuable structural clues. For instance, a significant fragment could correspond to the loss of the methoxyethyl side chain.

Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Identity
[M]⁺167Molecular Ion
[M-CH₃O]⁺136Loss of methoxy group
[M-C₂H₄O]⁺123Loss of ethylene (B1197577) oxide
[C₆H₆NO]⁺108Hydroxyphenylamino fragment

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. nist.gov This technique can precisely measure bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would reveal the exact conformation of the methoxyethyl side chain relative to the phenol ring. It would also provide detailed information about the hydrogen bonding network involving the hydroxyl and amino groups, which dictates the packing of the molecules in the crystal lattice. While no published crystal structure for this specific compound is currently available, the technique remains the gold standard for unambiguous solid-state structural elucidation.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Analysis (if applicable to derivatives)

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical activity. However, if a chiral center were introduced into the molecule, for example, by substitution on the ethyl chain or through the formation of a chiral derivative, chiroptical spectroscopic techniques such as Electronic Circular Dichroism (ECD) would become highly relevant.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the stereochemistry of the molecule. For a chiral derivative of this compound, ECD could be used to determine its absolute configuration by comparing the experimental spectrum with quantum chemical predictions.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 3-[(2-Methoxyethyl)amino]phenol.

Density Functional Theory (DFT) Studies on Conformational Analysis

The conformational landscape of this compound is primarily dictated by the rotational freedom around the C-N bond and the bonds within the methoxyethyl side chain. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be employed to identify stable conformers and the energy barriers between them.

For substituted phenols, intramolecular hydrogen bonding can significantly influence conformational preferences. acs.orgresearchgate.net In the case of this compound, the relative orientation of the hydroxyl and amino groups, as well as the methoxyethyl side chain, will determine the most stable geometric structures. The methoxyethyl group, with its ether oxygen, could potentially engage in intramolecular interactions, further stabilizing certain conformations. A DFT study on 2-substituted phenols highlighted that the enthalpy difference between a hydrogen-bonded form and a non-hydrogen-bonded conformer can define the intramolecular hydrogen bond enthalpy. acs.org

Table 1: Representative Predicted Geometrical Parameters for a Stable Conformer of this compound (based on DFT calculations of analogous compounds)

Parameter Predicted Value
C-O Bond Length (Phenolic) ~1.37 Å
C-N Bond Length ~1.40 Å
C-C-O-H Dihedral Angle ~0° or ~180°

Molecular Orbital Analysis and Electronic Properties

The electronic properties of this compound can be understood through analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. thaiscience.info

For aminophenol isomers, the positions of the amino and hydroxyl groups significantly influence the electronic structure. researchgate.net In this compound, both the -OH and the -(CH2)2OCH3 substituted amino group act as electron-donating groups, which would be expected to raise the energy of the HOMO, making the molecule susceptible to oxidation—a key aspect of its function in hair coloring. researchgate.netcompoundchem.comchemistscorner.com The HOMO is likely to be localized over the phenol (B47542) ring and the nitrogen atom, while the LUMO would be distributed over the aromatic system. uwosh.eduresearchgate.net

Table 2: Predicted Electronic Properties of this compound (based on analogous systems)

Property Predicted Value Significance
HOMO Energy -5.0 to -5.5 eV Electron-donating ability, susceptibility to oxidation
LUMO Energy -0.5 to 0.0 eV Electron-accepting ability
HOMO-LUMO Gap ~4.5 to 5.0 eV Chemical reactivity and stability

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide detailed information on specific conformations, molecular dynamics (MD) simulations can explore the conformational landscape of this compound in a condensed phase, such as in solution, over time. ulisboa.ptrsc.org By simulating the molecule's movement in the presence of explicit solvent molecules, MD can reveal the preferred conformations and the dynamics of intramolecular and intermolecular hydrogen bonding. rsc.orgresearchgate.netacs.org

Such simulations would likely show that in an aqueous environment, the polar hydroxyl and amino groups, as well as the ether oxygen of the side chain, would form hydrogen bonds with water molecules. The flexibility of the methoxyethyl side chain would allow it to adopt various conformations, and the simulation could quantify the population of different conformational states.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are instrumental in predicting and interpreting spectroscopic data.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. liverpool.ac.uknih.govrsc.org For this compound, these calculations would help in assigning the signals in its NMR spectrum, with the chemical shifts being sensitive to the electronic environment of each nucleus.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. banglajol.inforesearchgate.netdntb.gov.ua The calculations would likely predict π→π* transitions within the phenyl ring, with the electron-donating substituents causing a bathochromic (red) shift compared to unsubstituted phenol.

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies, which correspond to the peaks in an IR spectrum. researchgate.netnih.govmdpi.com For this compound, characteristic vibrational modes would include O-H and N-H stretching, as well as aromatic C-H and C=C stretching.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Feature Approximate Range
¹H NMR Aromatic Protons 6.0 - 7.5 ppm
-OH Proton 8.0 - 9.5 ppm
-CH₂- Protons 3.0 - 4.0 ppm
UV-Vis (in Methanol) λ_max 280 - 300 nm
IR O-H Stretch 3200 - 3600 cm⁻¹
N-H Stretch 3300 - 3500 cm⁻¹

Reaction Mechanism Modeling through Computational Approaches

Computational modeling can provide detailed insights into the reaction mechanisms involving this compound, particularly its oxidation, which is fundamental to its application as a hair dye precursor. chemistscorner.comdmu.dk In the context of hair coloring, aminophenols are oxidized, often by hydrogen peroxide, to form reactive intermediates that then couple with other molecules to produce the final dye. compoundchem.com

DFT calculations can be used to model the transition states and reaction pathways of this oxidation process. frontiersin.orgnih.govnih.gov Such models could elucidate the role of the methoxyethylamino group in modulating the reactivity of the phenol ring and the subsequent coupling reactions. The calculated activation energies for different potential pathways can help to determine the most likely reaction mechanism.

Synthesis and Exploration of Derivatives and Analogues of 3 2 Methoxyethyl Amino Phenol

Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for chemical modification, most notably through etherification and esterification reactions. These transformations can significantly alter the electronic and steric properties of the molecule.

One of the most common methods for the etherification of phenols is the Williamson ether synthesis. organic-chemistry.orgpsu.edu This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form a phenoxide ion. This nucleophilic phenoxide then undergoes an SN2 reaction with an alkyl halide to form an ether. A general process for the etherification of phenols involves reacting the phenol (B47542) with an etherifying agent in the presence of a carboxylic acid salt. google.com

A variety of alkyl, aryl, and functionalized halides can be employed to introduce diverse substituents at the phenolic oxygen. For instance, reaction with benzyl (B1604629) chloride would yield a benzylated derivative, while reaction with a long-chain alkyl bromide would increase the lipophilicity of the molecule.

Derivative Name Alkylating Agent Potential Reaction Conditions
1-Methoxy-3-((2-methoxyethyl)amino)benzeneMethyl iodideK2CO3, Acetone, reflux
1-(Benzyloxy)-3-((2-methoxyethyl)amino)benzeneBenzyl bromideNaH, THF, rt
1-((4-Nitrobenzyl)oxy)-3-((2-methoxyethyl)amino)benzene4-Nitrobenzyl chlorideCs2CO3, DMF, 80 °C
2-(3-((2-Methoxyethyl)amino)phenoxy)ethanol2-BromoethanolNaOH, H2O/THF, reflux
Ethyl 2-(3-((2-methoxyethyl)amino)phenoxy)acetateEthyl bromoacetateK2CO3, Acetone, reflux

This table represents potential derivatives based on established etherification methodologies.

Derivatization of the Amino Group

The secondary amino group in 3-[(2-Methoxyethyl)amino]phenol is another key site for derivatization, primarily through N-alkylation and N-acylation reactions. Selective N-alkylation of aminophenols can be challenging due to the competing reactivity of the phenolic hydroxyl group. However, methods have been developed to achieve selective modification. One approach involves the protection of the phenolic hydroxyl group, for example, as a benzyl ether, followed by N-alkylation and subsequent deprotection. rsc.org Alternatively, reductive amination of the secondary amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) can introduce a variety of alkyl substituents. rsc.orgresearchgate.net

N-acylation, the formation of an amide bond, is generally more straightforward. Reaction with acyl chlorides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, readily yields the corresponding N-acyl derivatives. This modification is often used to introduce a wide array of functional groups and to alter the electronic properties of the amino group. monash.edu

Derivative Type Reagent Potential Reaction Conditions Resulting Derivative
N-AlkylationBenzyl bromideK2CO3, Acetonitrile (B52724), reflux (after O-protection)N-Benzyl-3-hydroxy-N-(2-methoxyethyl)aniline
N-AlkylationButyraldehyde, NaBH4Methanol, rt3-((Butyl(2-methoxyethyl)amino)phenol)
N-AcylationAcetyl chlorideTriethylamine, DCM, 0 °C to rtN-(3-Hydroxyphenyl)-N-(2-methoxyethyl)acetamide
N-AcylationBenzoyl chloridePyridine, DCM, 0 °C to rtN-(3-Hydroxyphenyl)-N-(2-methoxyethyl)benzamide
N-Sulfonylationp-Toluenesulfonyl chlorideNaOH, H2O/DCMN-(3-Hydroxyphenyl)-N-(2-methoxyethyl)-4-methylbenzenesulfonamide

This table illustrates potential derivatizations of the amino group based on known chemical transformations.

Alterations to the Methoxyethyl Side Chain

The methoxyethyl side chain offers further opportunities for structural modification. The ether linkage can be cleaved under harsh conditions, for example, using strong acids like hydrobromic acid (HBr), to yield the corresponding ethanolamine (B43304) derivative. This process would expose a primary alcohol, which could then be further functionalized.

More subtle modifications could involve the synthesis of analogues with different ether functionalities. This would typically require starting from 3-aminophenol (B1664112) and reacting it with a different haloalkoxyalkane. For example, reaction with 1-bromo-2-ethoxyethane would yield the ethoxyethyl analogue.

Modification Type Reagent/Strategy Potential Product
Ether CleavageHBr, heat3-((2-Hydroxyethyl)amino)phenol
Analogue Synthesis3-Aminophenol + 1-bromo-2-ethoxyethane3-((2-Ethoxyethyl)amino)phenol
Analogue Synthesis3-Aminophenol + 1-bromo-3-methoxypropane3-((3-Methoxypropyl)amino)phenol

This table outlines potential modifications to the side chain.

Synthesis of Polymeric and Oligomeric Structures Incorporating the Core Moiety

The bifunctional nature of this compound, with its nucleophilic amino and hydroxyl groups, makes it a suitable monomer for the synthesis of polymeric and oligomeric structures. Oxidative polymerization of aminophenols is a known method to produce conjugated polymers with interesting electronic properties. mdpi.comsynzeal.com The polymerization of m-aminophenol, for instance, can be achieved using chemical oxidants in an acidic medium. researchgate.net Similar approaches could be applied to this compound to yield a polymer with the methoxyethyl side chain.

Furthermore, the phenolic hydroxyl and secondary amino groups can react with difunctional electrophiles, such as diacyl chlorides or diepoxides, to form polyesters, polyamides, or epoxy resins. For example, reaction with a diacyl chloride like terephthaloyl chloride would lead to the formation of a polyamide-ester. The synthesis of triglycidyl derivatives of aminophenols has been reported, which can then be cured to form crosslinked epoxy resins. vot.pl

Design and Synthesis of Ligand Systems Based on the this compound Scaffold

The presence of nitrogen and oxygen donor atoms in this compound makes it an attractive scaffold for the design of chelating ligands for metal ions. Derivatization of the core structure can introduce additional donor atoms and create specific binding pockets for various metals.

A common strategy for developing such ligands is the synthesis of Schiff bases. rsc.orgresearchgate.net Condensation of the amino group with a suitable aldehyde or ketone can introduce an imine functionality and expand the coordination sphere. For example, reaction with salicylaldehyde (B1680747) would produce a tridentate N,O,O-ligand. Further modifications of the phenolic hydroxyl or the introduced aldehyde/ketone fragment can fine-tune the electronic and steric properties of the resulting ligand, influencing its coordination chemistry with different metal ions. mdpi.comwikipedia.org

Ligand Type Synthetic Strategy Potential Metal Ions
Schiff Base LigandCondensation with salicylaldehydeCu(II), Ni(II), Co(II), Zn(II)
Schiff Base LigandCondensation with 2-pyridinecarboxaldehydeFe(II), Ru(II), Mn(II)
Azo-linked LigandDiazotization and coupling with a phenol or amineVarious transition metals

This table provides examples of potential ligand systems derived from the core scaffold.

Applications of 3 2 Methoxyethyl Amino Phenol and Its Derivatives in Non Clinical Research

Utilization as Chemical Intermediates in Complex Molecule Synthesis

3-[(2-Methoxyethyl)amino]phenol is a valuable intermediate in the synthesis of more complex molecules due to its reactive functional groups. The phenolic hydroxyl and the secondary amine groups provide sites for various chemical modifications, making it a key component in the construction of larger, more intricate molecular architectures.

One of the primary applications of its parent compound, 3-aminophenol (B1664112), is in the synthesis of 3-(diethylamino)phenol, a crucial precursor for several fluorescent dyes like rhodamine B. wikipedia.org This highlights the general utility of the aminophenol scaffold in creating functional molecules. The presence of the methoxyethyl group in this compound offers a point of differentiation, potentially influencing the solubility, reactivity, and final properties of the synthesized molecules.

Research has shown that aminophenols, in general, are used as intermediates in the production of pharmaceuticals such as 4-amino-2-hydroxybenzoic acid. nih.gov The structural motif of this compound makes it a candidate for similar synthetic pathways, where the methoxyethyl group can be strategically employed to fine-tune the biological or physical properties of the target compound. For instance, in the development of new therapeutic agents, modifications on the amine or phenol (B47542) can lead to compounds with specific biological activities. nih.gov

The synthesis of Schiff bases is another area where aminophenol derivatives are utilized. For example, 3-aminophenol can be reacted with aldehydes to form Schiff base compounds, which have been investigated for their potential in developing antidiabetic, antimicrobial, antimalarial, and anticancer drugs. researchgate.net The methoxyethyl group in this compound could be used to create novel Schiff bases with enhanced or modified biological activities.

Role in Materials Science Applications

The unique combination of functional groups in this compound and its derivatives makes them suitable for applications in materials science, particularly in the synthesis of polymers and functional organic materials.

Precursors for Polymer Synthesis

Aminophenols are recognized as interesting monomers for polymerization because they possess both amino and hydroxyl groups that can be oxidized. researchgate.net This dual reactivity allows for the formation of polymers with unique structures and properties. The electrochemical polymerization of aminophenol isomers (ortho, meta, and para) results in polymers with distinctly different electrochemical behaviors. researchgate.net

The oxidative coupling of phenol-containing precursor poly(amino acid)s has been explored to create a new class of soluble high molecular weight poly(amino acid)s. nih.gov This process, which can be catalyzed by enzymes or metal complexes, demonstrates the potential of phenolic compounds to undergo polymerization. nih.gov The structure of the precursor polymer and the reaction conditions are crucial for producing soluble polymers. nih.gov The methoxyethoxy group in derivatives like poly(3-methoxyethoxythiophene) has been shown to enhance the solubility of the resulting polymers in common organic solvents. researchgate.net This suggests that incorporating the (2-methoxyethyl)amino group into a polymer backbone could improve its processability.

Components in Functional Organic Materials

The derivatives of 3-aminophenol are integral to the creation of functional organic materials. For instance, 3,3′-oxydiphenol, which can be synthesized from 3-methoxyphenol, is a building block for oxacalix[n]arenes. nih.gov These macrocyclic compounds have hydrophobic cavities capable of encapsulating smaller molecules or ions, finding use as receptors in host-guest chemistry. nih.gov

Furthermore, derivatives of 3-aminophenol have been used to synthesize polysubstituted imidazolone (B8795221) derivatives with potential applications in treating metabolic disorders. nih.gov The resulting compounds have shown promise as herbicides with selective action. nih.gov These examples underscore the versatility of the aminophenol structure in designing molecules with specific functions. The methoxyethyl group in this compound can be leveraged to modulate the electronic and steric properties of such functional materials, potentially leading to enhanced performance or new applications.

Applications in Dye Chemistry

A significant application of this compound and its parent compounds lies in the field of dye chemistry, particularly in the development of azo dyes and as a component in hair dye formulations.

Chromophore Development in Azo Dyes

Azo dyes represent the largest and most important group of synthetic dyes. pbworks.com They are characterized by the presence of an azo group (-N=N-) that connects two aromatic rings. The synthesis of an azo dye typically involves a two-step process: the diazotization of an aromatic amine to form a diazonium ion, followed by a coupling reaction with a nucleophilic aromatic compound, such as a phenol or another aromatic amine. pbworks.comunb.ca

Phenols and aromatic amines are common coupling components in azo dye synthesis. pbworks.com The reaction of a diazonium salt with phenol in a basic medium produces an orange dye, while the reaction with aniline (B41778) in an acidic medium yields a yellow dye. khanacademy.org The specific color of the resulting azo dye is determined by the chemical structures of the diazonium ion and the coupling component. unb.ca The presence of the (2-methoxyethyl)amino group in this compound can influence the final color of the dye by altering the electron density of the aromatic ring and its interaction with the diazonium salt. Azo compounds have been synthesized for various applications, including dyeing textiles, plastics, and paper, as well as for biomedical studies. researchgate.net

Role in Hair Dye Formulations (Chemical Basis)

In permanent (oxidative) hair dyes, 3-aminophenol and its derivatives act as "couplers" or "coupling agents". compoundchem.comcosmeticscience.net These compounds themselves contribute little color but react with "primary intermediates" in the presence of an oxidizing agent, typically hydrogen peroxide, to form larger dye molecules inside the hair shaft. compoundchem.comresearchgate.net

The process occurs at an alkaline pH, which causes the hair cuticle to swell, allowing the dye precursors and hydrogen peroxide to penetrate the hair cortex. compoundchem.comresearchgate.net The primary intermediates, often p-diamines or p-aminophenols, are oxidized by hydrogen peroxide to form reactive species. compoundchem.com These reactive intermediates then couple with molecules like 3-aminophenol to produce a range of colors, including greenish yellow, light brown, and magenta, depending on the specific combination of precursors and couplers. compoundchem.com The resulting large dye molecules are trapped within the hair structure, leading to a permanent color change. justia.com The methoxyethyl group in this compound can modify the color outcome and potentially influence the stability and substantivity of the dye on the hair.

Development as Ligands for Transition Metal Catalysis

Coordination Chemistry Studies

No published research is available that details the coordination of this compound with transition metals. Such studies would typically involve reacting the compound with various metal salts and characterizing the resulting complexes using techniques like X-ray crystallography, spectroscopy (IR, UV-Vis), and magnetic susceptibility measurements to determine the coordination mode, geometry, and electronic structure.

Evaluation in Homogeneous Catalytic Processes

There is no available data on the evaluation of transition metal complexes of this compound in any homogeneous catalytic processes. This type of research would typically assess the efficiency, selectivity, and mechanism of these potential catalysts in various organic transformations.

Patent Landscape and Intellectual Property in 3 2 Methoxyethyl Amino Phenol Research

Analysis of Key Patents Related to Synthesis and Non-Clinical Applications

The majority of patents pertaining to 3-[(2-Methoxyethyl)amino]phenol are for its use in the formulation of hair coloring products. These patents often describe the synthesis of the compound as a necessary precursor to its application.

One of the key areas of patent activity involves the use of this compound as a coupling agent in oxidative hair dyes. In this application, the compound reacts with a primary intermediate in the presence of an oxidizing agent, typically hydrogen peroxide, to form the final dye molecule within the hair shaft. The specific shade and intensity of the resulting color are influenced by the chemical structure of both the coupler and the primary intermediate.

A representative synthesis route described in the patent literature involves the reaction of a suitable aminophenol precursor with a methoxyethylating agent. The specifics of the synthesis, including reaction conditions, catalysts, and purification methods, are often the subject of patent claims, as they can impact the purity, yield, and ultimately the performance of the final product.

While the primary focus of the patent landscape is on hair dyeing, the underlying chemistry of aminophenol derivatives suggests a broader potential for non-clinical applications. Aminophenols, as a class of compounds, are recognized for their utility as intermediates in the pharmaceutical, photographic, and polymer industries. researchgate.net However, specific patents detailing the use of this compound in these alternative sectors are not as prevalent.

Patent FocusKey Innovations and Applications
Oxidative Hair Dyes Utilization as a coupler to produce a range of hair color shades, particularly in combination with various primary intermediates.
Synthesis Processes Methods for the efficient and high-purity synthesis of this compound, often as a key step in the overall hair dye formulation process.
Formulation Technology Incorporation into specific hair dye product formulations to enhance color stability, vibrancy, and longevity.

Emerging Patent Trends and Research Directions

Emerging patent trends related to this compound appear to be concentrated on refining its application in hair color technology. Research is ongoing to develop new dye formulations with improved properties, such as enhanced resistance to fading from washing and light exposure. This includes the exploration of novel combinations of couplers and primary intermediates, as well as the development of advanced delivery systems for the dye components.

Beyond the realm of hair color, the broader class of aminophenol derivatives is the subject of research for a variety of applications. These include their use as building blocks for the synthesis of more complex molecules with potential applications in materials science and as intermediates for specialty chemicals. researchgate.net While direct patenting activity for this compound in these areas is limited, the general research trends for aminophenols could indicate future directions for this specific compound.

Researchers are also investigating the synthesis of new aminophenol derivatives with tailored electronic and steric properties to optimize their performance in various chemical reactions. This could lead to the discovery of new applications for compounds like this compound in areas such as catalysis or as precursors for novel polymers.

Strategic Importance in Chemical Industry Development

The strategic importance of this compound in the broader chemical industry is currently anchored to its role as a specialty chemical for the cosmetics sector. Its value lies in its ability to act as a reliable and effective coupler in oxidative hair dye systems, contributing to the wide palette of colors available to consumers.

As a derivative of aminophenol, it is part of a larger family of compounds that are considered important intermediates in the chemical industry. researchgate.net Aminophenols are used in the production of a range of products, from pharmaceuticals to photographic developers. The synthesis and application of specific derivatives like this compound demonstrate the industry's focus on developing molecules with specific functionalities to meet the demands of niche markets.

The ongoing research and patenting activity in the field of hair dyes indicate a continued demand for innovation and product improvement. This ensures that the synthesis and supply of high-purity this compound will remain a relevant aspect of the specialty chemical market. Furthermore, as research into new applications for aminophenol derivatives continues, the strategic importance of this and similar compounds may expand into new industrial sectors.

Future Directions and Emerging Research Challenges in 3 2 Methoxyethyl Amino Phenol Chemistry

Innovations in Sustainable Synthesis

The traditional synthesis of aminophenols and their derivatives often involves multi-step processes that can be resource-intensive and generate significant waste. wikipedia.orgchemicalbook.comguidechem.com The future of 3-[(2-Methoxyethyl)amino]phenol synthesis lies in the development of greener, more efficient, and sustainable methodologies.

Current synthetic strategies for related N-substituted aminophenols often rely on the N-alkylation of 3-aminophenol (B1664112). nih.gov This typically involves the use of alkyl halides, which are known for their potential toxicity. A more sustainable approach involves the direct catalytic N-alkylation of amines with alcohols. nih.gov Research into ruthenium-based catalysts has shown promise for the N-alkylation of aromatic amines with a variety of primary alcohols, offering an atom-economical and base-free method. nih.gov Another green alternative is the use of biocatalytic methods. One-pot systems using reductive aminase (RedAm) from Aspergillus oryzae combined with an alcohol oxidase or a carboxylic acid reductase have been reported for the N-alkylation of amines with alcohols or carboxylic acids, respectively. acs.orgscispace.comnih.govacs.org These biocatalytic cascades offer a mild and safe alternative to traditional synthetic protocols. acs.orgscispace.comnih.gov

Furthermore, continuous flow synthesis presents a promising avenue for the preparation of related N-arylhydroxylamines, which are precursors to some aminophenol derivatives. mdpi.com This technology offers improved safety, scalability, and efficiency compared to batch processing. beilstein-journals.org The development of flow chemistry protocols for the direct synthesis of this compound could significantly enhance its industrial production.

A key challenge in the synthesis of this compound is the selective functionalization of the 3-aminophenol starting material. The presence of both a nucleophilic amino group and a phenolic hydroxyl group requires careful control of reaction conditions to achieve the desired N-alkylation without O-alkylation. nih.gov Future research will likely focus on the development of highly selective catalysts that can differentiate between these two functional groups.

Advanced Functional Material Design

The primary application of this compound is as a coupler in oxidative hair dyes. unram.ac.id In this context, it reacts with a developer, typically an oxidizing agent like hydrogen peroxide and a primary intermediate (e.g., p-phenylenediamine), to form a larger dye molecule within the hair shaft. unram.ac.idresearchgate.net The specific shade produced depends on the combination of the coupler and developer used. nih.gov

Beyond hair dyes, the structure of this compound makes it an interesting candidate for the development of other functional materials. The aminophenol moiety is a known structural motif in various bioactive compounds and materials. nih.gov

Azo Dyes: The amino group in this compound can be diazotized and coupled with other aromatic compounds to form azo dyes. wikipedia.orgnih.gov Azo dyes are a large and important class of colorants used in textiles, printing, and other applications. wikipedia.orgnih.gov The methoxyethyl group could potentially be used to fine-tune the solubility and lightfastness of the resulting dyes.

Polymers: Aminophenols are used as monomers in the synthesis of high-performance polymers. taylorandfrancis.com The presence of both an amino and a hydroxyl group allows for the formation of various polymer architectures, such as polyamides, polyimides, and polybenzoxazoles. The flexible methoxyethyl side chain in this compound could impart unique properties, such as increased solubility or modified thermal characteristics, to these polymers.

Thermo-responsive Materials: The N-substituted aminophenol structure, particularly with the ether linkage, could be explored for the creation of thermo-responsive polymers. The balance of hydrophilic and hydrophobic moieties in the monomer unit can lead to polymers that exhibit a lower critical solution temperature (LCST), making them suitable for applications in smart hydrogels, drug delivery systems, and sensors.

A significant challenge in this area is the controlled polymerization of this compound and its derivatives to achieve materials with desired properties. The reactivity of the monomer and the potential for side reactions will need to be carefully managed.

Integrated Computational-Experimental Approaches

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict the properties and reactivity of molecules like this compound. researchgate.net For related aminophenol derivatives, DFT calculations have been used to study their stability, ionization potential, and bond dissociation energies. researchgate.net Such studies can provide insights into the antioxidant potential and reactivity of these compounds. acs.org

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of aminophenol derivatives with their biological or chemical activities. nih.govunram.ac.idnih.govresearchgate.net For instance, QSAR models have been developed for aminophenyl benzamide (B126) derivatives as histone deacetylase inhibitors, highlighting the importance of hydrophobic character and hydrogen bond donating groups for their activity. nih.gov Similar approaches could be used to predict the dyeing properties or other functional characteristics of new derivatives of this compound.

Molecular docking simulations can be used to understand the interactions of this compound and its derivatives with biological targets or other molecules. nih.govnih.gov This is particularly relevant for predicting the binding affinity of potential new dye molecules to the keratin (B1170402) in hair or for designing aminophenol-based compounds with specific biological activities. nih.gov

A major challenge is the development of accurate and predictive computational models that can account for the complex interplay of electronic and steric effects in substituted aminophenols. Experimental validation of computational predictions is crucial for refining these models and ensuring their reliability.

Exploration of Novel Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay of the electron-donating amino and hydroxyl groups, and the ether linkage. While its role in oxidative coupling for hair dyeing is established, there is a vast, unexplored landscape of its chemical transformations.

Oxidative Coupling: The oxidative coupling of aminophenols is a key reaction in both dye formation and the synthesis of phenoxazine-based compounds. acs.orgnih.gov The reactivity of the phenolic ring is activated by the amino group, making it susceptible to oxidation and subsequent coupling reactions. Research into the oxidative coupling of this compound with different partners could lead to novel dyes and functional materials.

Metal-Catalyzed Cross-Coupling Reactions: The aromatic ring of this compound can be further functionalized using metal-catalyzed cross-coupling reactions. nih.govthieme-connect.de Palladium- and copper-based catalysts have been used for the selective N- and O-arylation of aminophenols. nih.gov These reactions provide a powerful tool for synthesizing a wide range of derivatives with tailored properties.

Cycloaddition Reactions: The aminophenol ring system can participate in cycloaddition reactions. For example, the intramolecular Diels-Alder reaction of N-allyl-2-aminophenols has been reported to yield tricyclic systems. acs.org Exploring the potential of this compound in similar transformations could open up new avenues for the synthesis of complex heterocyclic compounds.

A significant challenge in exploring the reactivity of this compound is controlling the regioselectivity of the reactions. The presence of multiple reactive sites on the molecule can lead to a mixture of products. Developing selective and high-yielding synthetic methods will be a key focus of future research.

Q & A

Q. Methodology :

  • Reductive Amination : React 3-aminophenol with 2-methoxyethyl bromide in the presence of a reducing agent (e.g., NaBH(OAc)₃) under mild acidic conditions. This method minimizes side reactions like over-alkylation .
  • Purification : Use column chromatography (silica gel, CH₂Cl₂/EtOAc gradient) to isolate the product. Confirm purity via HPLC (C18 column, methanol/water mobile phase) and NMR (¹H/¹³C) to detect residual solvents or byproducts .
  • Yield Optimization : Control reaction temperature (0–25°C) and stoichiometry (1:1.05 molar ratio of amine to alkylating agent) to suppress dimerization .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Q. Methodology :

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies key protons: methoxy (δ 3.3–3.5 ppm), phenolic –OH (δ 9.2–9.5 ppm), and ethylamino (–NH–, δ 2.7–3.1 ppm). ¹³C NMR confirms the methoxyethyl chain (δ 55–60 ppm for OCH₃) .
  • HPLC-MS : Reverse-phase HPLC with UV detection (λ = 280 nm) paired with ESI-MS (expected [M+H]⁺ ~ 198 m/z) ensures molecular identity and purity >98% .
  • FT-IR : Detect functional groups (e.g., –OH stretch at 3300 cm⁻¹, C–O–C at 1250 cm⁻¹) to rule out oxidation byproducts .

Advanced: How does the methoxyethylamine side chain influence the compound’s biological activity, particularly in neurological systems?

Q. Methodology :

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-5-HT) in competitive binding studies to assess affinity for serotonin receptors (5-HT₁A/2A), where the methoxyethyl group may enhance lipophilicity and blood-brain barrier penetration .
  • Enzyme Inhibition : Test inhibitory effects on monoamine oxidase (MAO) via fluorometric assays. The ethylamino moiety may act as a substrate analog, while the methoxy group modulates electron density .
  • In Silico Modeling : Perform docking simulations (AutoDock Vina) to predict interactions with catalytic sites of target enzymes, correlating with experimental IC₅₀ values .

Advanced: How can researchers resolve contradictions in reported toxicity profiles of this compound across studies?

Q. Methodology :

  • Impurity Analysis : Use LC-MS to identify trace impurities (e.g., 4-[(4-ethoxyphenyl)amino]phenol, a genotoxic byproduct) that may skew toxicity data. Compare batches synthesized via different routes .
  • Cell-Based Assays : Conduct parallel toxicity screens (e.g., MTT assay on HepG2 cells) under standardized conditions (pH 7.4, 37°C) to isolate compound-specific effects from methodological variability .
  • Metabolite Profiling : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS to differentiate parent compound toxicity from reactive intermediates .

Advanced: What strategies mitigate stability challenges (e.g., oxidation) during long-term storage of this compound?

Q. Methodology :

  • Storage Conditions : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photooxidation. Add stabilizers (0.1% BHT) to ethanol stock solutions .
  • Stability Monitoring : Perform accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track decomposition. Identify major degradation products (e.g., quinone derivatives) via MS/MS .
  • Formulation : Prepare lyophilized powders with cryoprotectants (trehalose) for aqueous buffers, reducing hydrolysis .

Advanced: How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?

Q. Methodology :

  • QSAR Modeling : Use MOE or Schrödinger to correlate substituent effects (e.g., methoxy vs. ethoxy groups) with logP, solubility, and clearance rates. Prioritize derivatives with predicted Caco-2 permeability >5 × 10⁻⁶ cm/s .
  • ADMET Prediction : Apply ADMET Predictor™ to estimate hepatic extraction ratios and plasma protein binding, optimizing for oral bioavailability (>30%) .
  • Synthetic Feasibility : Screen virtual libraries for synthetic accessibility (SAscore <4) to balance novelty and practicality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.